1,3-Bis[2-(diethylamino)ethyl]-5,5-diethyl-1,3-diazinane-2,4,6-trione;dihydrochloride
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Overview
Description
1,3-Bis[2-(diethylamino)ethyl]-5,5-diethyl-1,3-diazinane-2,4,6-trione;dihydrochloride is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a diazinane ring substituted with diethylaminoethyl groups and diethyl groups. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the solubility and stability of the compound in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[2-(diethylamino)ethyl]-5,5-diethyl-1,3-diazinane-2,4,6-trione;dihydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable precursor to introduce the diethylaminoethyl groups. The diazinane ring is then formed through cyclization reactions, often under controlled temperature and pH conditions to ensure the correct formation of the trione structure. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with precise control over reaction parameters such as temperature, pressure, and pH. Continuous flow reactors may also be used to enhance the efficiency and yield of the synthesis process. The use of high-purity reagents and advanced purification techniques ensures the production of a compound with consistent quality and performance.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[2-(diethylamino)ethyl]-5,5-diethyl-1,3-diazinane-2,4,6-trione;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The diethylaminoethyl groups can participate in substitution reactions, where other functional groups replace them.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
1,3-Bis[2-(diethylamino)ethyl]-5,5-diethyl-1,3-diazinane-2,4,6-trione;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis[2-(diethylamino)ethyl]-5,5-diethyl-1,3-diazinane-2,4,6-trione;dihydrochloride involves its interaction with specific molecular targets. The diethylaminoethyl groups can interact with biological molecules, potentially inhibiting or activating certain pathways. The compound’s trione structure may also play a role in its reactivity and interaction with other molecules, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-(dimethylamino)ethyl) ether: This compound has a similar structure but with dimethylamino groups instead of diethylamino groups.
Diethylhexyl butamido triazone: Another compound with a similar triazine core but different substituents.
Uniqueness
1,3-Bis[2-(diethylamino)ethyl]-5,5-diethyl-1,3-diazinane-2,4,6-trione;dihydrochloride is unique due to its specific combination of diethylaminoethyl groups and the diazinane trione structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1,3-bis[2-(diethylamino)ethyl]-5,5-diethyl-1,3-diazinane-2,4,6-trione;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O3.2ClH/c1-7-20(8-2)17(25)23(15-13-21(9-3)10-4)19(27)24(18(20)26)16-14-22(11-5)12-6;;/h7-16H2,1-6H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRIRKSCUVVQTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CCN(CC)CC)CCN(CC)CC)CC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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